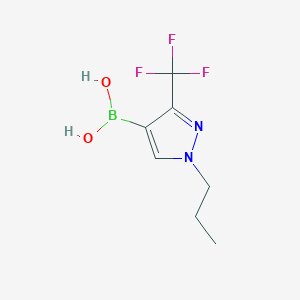
1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid is an organic compound with the molecular formula C7H10BF3N2O2 and a molecular weight of 221.97 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a propyl group and a trifluoromethyl group . It is a white solid that is soluble in organic solvents such as methanol and dimethyl sulfoxide .
Preparation Methods
1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid can be synthesized using common methods for preparing organoboron compounds, such as the boronic ester synthesis method or the boronic acid synthesis method . The synthetic route typically involves the reaction of a pyrazole derivative with a boron-containing reagent under specific conditions. For example, the reaction of 1-propyl-3-(trifluoromethyl)pyrazole with a boronic ester in the presence of a catalyst can yield the desired boronic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid undergoes various types of chemical reactions, including:
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid has several applications in scientific research, including:
Organic Synthesis: It is used as a coupling reagent in the synthesis of complex organic molecules, particularly those containing pyrazole rings.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, as the pyrazole ring is a common structural motif in many biologically active compounds.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action of 1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid involves its ability to participate in various chemical reactions through the boronic acid group. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group can enhance the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid can be compared with other boronic acids, such as 4-(trifluoromethyl)phenylboronic acid and 3-(trifluoromethyl)phenylboronic acid . These compounds share similar structural features, such as the presence of a trifluoromethyl group and a boronic acid group. the unique substitution pattern on the pyrazole ring in this compound imparts distinct reactivity and properties, making it suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
[1-propyl-3-(trifluoromethyl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BF3N2O2/c1-2-3-13-4-5(8(14)15)6(12-13)7(9,10)11/h4,14-15H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBYOHLRQKDHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C(F)(F)F)CCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
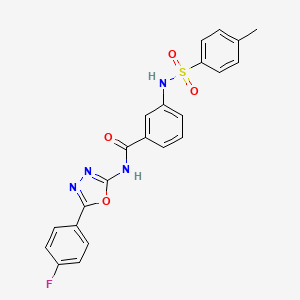
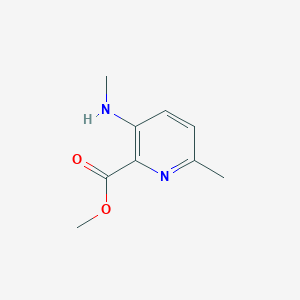
![N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2923922.png)
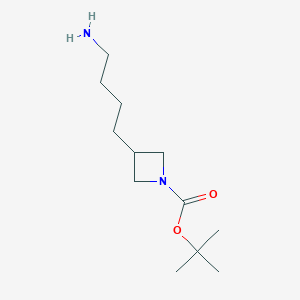
![3-(2-chlorobenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2923925.png)
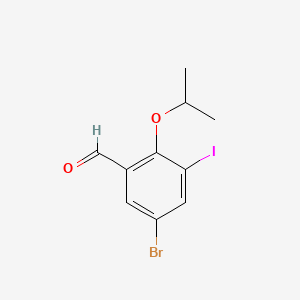
![N'-(3-chloro-4-methylphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2923927.png)
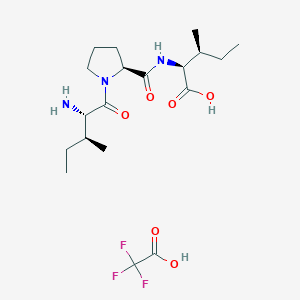
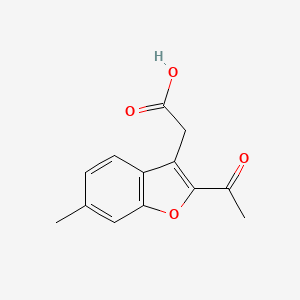
![N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]but-2-ynamide](/img/structure/B2923936.png)
![methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/new.no-structure.jpg)
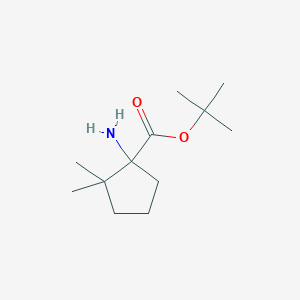
![4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-phenyl-1,2-dihydroisoquinolin-1-one](/img/structure/B2923941.png)
![(E)-4-ethoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2923942.png)
